molecular formula C13H16N2 B1421337 N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride CAS No. 920465-12-9

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B1421337
CAS No.: 920465-12-9
M. Wt: 200.28 g/mol
InChI Key: OZMWOXZZLFHYAH-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures. The complete IUPAC designation is N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride, which systematically describes each structural component from the indole core outward. Alternative nomenclature variants include N-((2-Methyl-1H-indol-3-yl)methyl)cyclopropanamine and cyclopropyl[(2-methyl-1H-indol-3-yl)methyl]amine hydrochloride, reflecting different naming priorities while maintaining chemical accuracy. The numbering system follows standard indole nomenclature, with the nitrogen atom designated as position 1, and the methyl substituent located at position 2 of the indole ring system.

The molecular formula for the free base form is established as C₁₃H₁₆N₂ with a corresponding molecular weight of 200.28 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₃H₁₇ClN₂, reflecting the addition of one hydrogen chloride molecule to the basic nitrogen center. The molecular weight of the hydrochloride salt increases to 236.74-236.75 grams per mole, demonstrating the quantitative relationship between the free base and its protonated form. Chemical registry databases assign distinct CAS numbers: 920465-12-9 for the free base and 1332530-30-9 for the hydrochloride salt, enabling precise identification across scientific literature.

The structural formula reveals key functional groups including the indole bicyclic system, a methylene bridge connecting the indole to the cyclopropanamine moiety, and the characteristic three-membered cyclopropyl ring. The presence of two nitrogen atoms within the molecule creates potential sites for protonation and hydrogen bonding interactions. The SMILES notation for the hydrochloride form is recorded as "CC(N1)=C(CNC2CC2)C3=C1C=CC=C3.Cl" or "Cc1[nH]c2c(c1CNC1CC1)cccc2.Cl", providing computational representation of the molecular connectivity. These various representational formats ensure comprehensive identification across different chemical information systems and research applications.

Property Free Base Hydrochloride Salt
Molecular Formula C₁₃H₁₆N₂ C₁₃H₁₇ClN₂
Molecular Weight 200.28 g/mol 236.74-236.75 g/mol
CAS Number 920465-12-9 1332530-30-9
MDL Number MFCD08060670 MFCD18071400

Crystallographic and Spectroscopic Elucidation of Molecular Geometry

Structural elucidation of this compound relies on multiple analytical techniques to characterize its three-dimensional molecular architecture. While specific crystallographic data for this exact compound was not identified in available databases, structural analysis can be inferred from related indole derivatives and cyclopropanamine systems found in chemical literature. The indole core system adopts a planar configuration consistent with aromatic heterocyclic structures, with the bicyclic framework maintaining coplanarity between the benzene and pyrrole rings. The methyl substituent at position 2 of the indole ring introduces steric considerations that influence the overall molecular geometry and potential intermolecular interactions.

The methylene bridge connecting the indole system to the cyclopropanamine group provides conformational flexibility while maintaining a defined spatial relationship between these structural elements. Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals for the indole aromatic protons, the methyl group, the methylene bridge, and the distinctive cyclopropyl protons. The cyclopropyl ring system imposes geometric constraints due to its highly strained three-membered structure, with internal bond angles of approximately 60 degrees compared to the typical tetrahedral angle of 109.5 degrees. This ring strain influences both the chemical reactivity and the conformational preferences of the molecule.

Computational modeling studies of related indole-cyclopropanamine systems suggest that the molecule can adopt multiple low-energy conformations through rotation around the methylene bridge. The preferred conformations are influenced by steric interactions between the cyclopropyl group and the indole aromatic system, as well as potential intramolecular hydrogen bonding interactions involving the amine nitrogen. In the hydrochloride salt form, the protonated amine nitrogen participates in ionic interactions with the chloride counterion, which significantly affects the molecular geometry and crystal packing arrangements. These structural features contribute to the compound's physical properties and potential biological activities through specific three-dimensional arrangements of functional groups.

Comparative Analysis of Tautomeric and Conformational Isomerism

The structural framework of this compound presents opportunities for both tautomeric equilibria and conformational isomerism that significantly influence its chemical behavior. The indole heterocycle exhibits classic indole tautomerism, where the hydrogen atom on the nitrogen can potentially migrate between positions, although the presence of the 2-methyl substituent strongly favors the 1H-indole tautomer over alternative forms. This tautomeric preference is reinforced by the aromatic stabilization energy of the indole system and the steric hindrance imposed by the methyl group at position 2. The methylated indole core therefore exists predominantly in a single tautomeric form under normal conditions, providing structural consistency for further analysis.

Conformational isomerism represents a more significant source of structural variation in this compound, particularly around the flexible methylene bridge connecting the indole and cyclopropanamine moieties. Rotation around the C-CH₂ bond between the indole 3-position and the methylene carbon creates multiple accessible conformations with different spatial relationships between the aromatic and aliphatic portions of the molecule. Energy barriers for these rotational processes are typically low, allowing rapid interconversion between conformers at room temperature. The preferred conformations depend on steric interactions, electronic effects, and potential intramolecular hydrogen bonding between the cyclopropanamine nitrogen and the indole π-system.

The cyclopropyl ring itself introduces additional conformational considerations through its potential for ring-puckering, although the three-membered ring system is inherently more rigid than larger cycloalkanes. The nitrogen atom within the cyclopropanamine group can adopt different hybridization states depending on protonation, with the free base exhibiting more pyramidal geometry and the protonated form showing increased planarity around the nitrogen center. In the hydrochloride salt, the protonated amine nitrogen participates in ionic interactions that can influence conformational preferences through electrostatic effects and crystal packing forces. These various isomeric possibilities contribute to the compound's overall structural complexity and may influence its interactions with biological targets or other chemical species in research applications.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-12(8-14-10-6-7-10)11-4-2-3-5-13(11)15-9/h2-5,10,14-15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMWOXZZLFHYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Supplier Availability
N-[(2-Methyl-1H-indol-3-yl)methyl]cyclopropanamine HCl C₁₄H₁₇ClN₂ 248.75 2-methylindole, cyclopropane Discontinued
[(2-Methyl-1H-indol-3-yl)methyl]amine HCl (QZ-1022) C₁₀H₁₁ClN₂ 194.66 2-methylindole, primary amine Available (Combi-Blocks)
N-((6-Bromopyridin-3-yl)methyl)cyclopropanamine HCl C₉H₁₂BrClN₂ 263.56 6-bromopyridine, cyclopropane Available (Moldb, 95+%)
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl C₁₁H₁₂ClF₂N 235.67 2-chloro-6-fluorobenzyl, cyclopropane Not specified

Key Observations :

  • Bromopyridine Derivative : The pyridine ring replaces indole, introducing electronegative bromine, which may enhance halogen bonding but reduce π-π stacking interactions .

Biological Activity

N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride is a synthetic compound classified under indole derivatives, which are known for their diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

PropertyValue
Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS Number 1332530-30-9
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole moiety is known to engage with receptors and enzymes, modulating their functions, which can influence cellular processes such as:

  • Signal Transduction: Indole derivatives often play a role in pathways that regulate cellular responses to external stimuli.
  • Gene Expression: The compound may affect transcription factors, leading to changes in gene expression profiles.
  • Metabolic Pathways: It may interact with enzymes involved in metabolic processes, potentially altering metabolic rates or pathways.

Research Findings

Recent studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity: Indole derivatives have shown potential against various microbial strains. For instance, related compounds have been documented for their efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Some indole-based compounds have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Neuroprotective Effects: There is emerging evidence that suggests neuroprotective properties, potentially making this compound a candidate for treating neurodegenerative diseases.
  • Antiviral Activity: Preliminary studies indicate that certain indole derivatives could inhibit viral replication, suggesting potential applications in antiviral drug development.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of N-substituted indole derivatives, including this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The mechanism involved the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

In a neuroprotection study, the compound was administered to models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

Q & A

Q. What are the key synthetic pathways for N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride, and how can reaction yields be optimized?

The synthesis of cyclopropanamine derivatives typically involves multi-step reactions, including alkylation, reductive amination, and sulfonamide coupling. For example, cyclopropanamine can react with indole derivatives under reflux conditions using catalysts like p-toluenesulfonic acid, followed by purification via diisobutylaluminum hydride (DIBAL) reduction (yields: 39–89%) . To optimize yields, parameters such as solvent choice (e.g., NMP for high-temperature stability), stoichiometric ratios, and reaction time must be systematically tested. Statistical methods like Design of Experiments (DoE) can identify critical factors, such as temperature or reagent purity, that influence efficiency .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : To verify the cyclopropane ring and indole substituents (e.g., ¹H-NMR for methyl groups and aromatic protons) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₄H₁₇ClN₂ for the hydrochloride salt) .
  • X-ray crystallography : For absolute stereochemical determination if crystalline forms are obtainable . Cross-referencing with PubChem or EPA DSSTox databases ensures alignment with published spectral data .

Q. How can researchers ensure purity and avoid common impurities during synthesis?

Impurities often arise from incomplete alkylation or residual solvents. Techniques include:

  • HPLC with UV detection to monitor reaction progress.
  • Recrystallization using solvents like methanol/water mixtures to remove polar byproducts.
  • Reference standards (e.g., EP-grade impurities) for calibration, as outlined in pharmaceutical guidelines .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling targeted synthesis of derivatives. For example, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize viable routes, reducing trial-and-error approaches . Molecular docking studies can also explore bioactivity by simulating interactions with target proteins (e.g., serotonin receptors due to the indole moiety) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Discrepancies may arise from variations in cell lines, assay conditions, or metabolite interference. Solutions include:

  • Meta-analysis of dose-response curves across studies.
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results.
  • Isotopic labeling (e.g., ¹⁴C) to track metabolic stability in different models .

Q. How can membrane technologies improve the purification of this compound in large-scale research applications?

Nanofiltration or reverse osmosis membranes can separate the hydrochloride salt from organic solvents or smaller impurities. For instance, ceramic membranes with <300 Da MWCO selectively retain the target compound while allowing solvent permeation. Process parameters (e.g., transmembrane pressure, pH) must be optimized using response surface methodology (RSM) .

Q. What advanced statistical methods are recommended for optimizing multi-step synthesis protocols?

  • Factorial Design : Identifies interactions between variables (e.g., temperature, catalyst loading).
  • Taguchi Methods : Reduces variability in critical steps like cyclopropane ring formation.
  • Artificial Neural Networks (ANNs) : Predict optimal conditions for high-yield reactions using historical data .

Methodological Notes

  • Safety : Use fume hoods and personal protective equipment (PPE) when handling hydrochloride salts, as they may release HCl vapor under heat .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously, as subtle changes can alter outcomes in cyclopropane chemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride

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